molecular formula C4H7N3OS B13101045 5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one

5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one

Katalognummer: B13101045
Molekulargewicht: 145.19 g/mol
InChI-Schlüssel: OMHGIOAINDVQMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of ethyl hydrazinecarboxylate with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the thiadiazole ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, compounds containing the thiadiazole ring have been studied for their potential antimicrobial, antifungal, and anticancer activities. The presence of the amino group and the thiadiazole ring can interact with biological targets, leading to various therapeutic effects.

Medicine

In medicine, derivatives of thiadiazole compounds are explored for their potential as drug candidates. Their ability to interact with enzymes and receptors makes them promising for the development of new pharmaceuticals.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets. The amino group and the thiadiazole ring can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-amino-1,3,4-thiadiazole-2-thiol
  • 3-ethyl-1,3,4-thiadiazole-2-thione
  • 5-amino-1,3,4-thiadiazole-2-carboxylic acid

Uniqueness

5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one is unique due to the presence of both the amino group and the ethyl group on the thiadiazole ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C4H7N3OS

Molekulargewicht

145.19 g/mol

IUPAC-Name

5-amino-3-ethyl-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C4H7N3OS/c1-2-7-4(8)9-3(5)6-7/h2H2,1H3,(H2,5,6)

InChI-Schlüssel

OMHGIOAINDVQMF-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=O)SC(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.